molecular formula C9H13ClF3NO B2816285 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide CAS No. 2276482-48-3

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide

Cat. No.: B2816285
CAS No.: 2276482-48-3
M. Wt: 243.65
InChI Key: WIZQYCAFBSSKJN-LJGSYFOKSA-N
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Description

Scientific Research Applications

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The reaction scheme can be represented as follows:

4-(trifluoromethyl)cyclohexanone+chloroacetyl chloridetriethylamineThis compound\text{4-(trifluoromethyl)cyclohexanone} + \text{chloroacetyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 4-(trifluoromethyl)cyclohexanone+chloroacetyl chloridetriethylamine​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted amides, thioamides, and alkoxyamides.

    Hydrolysis: Products include carboxylic acids and amines.

    Oxidation and Reduction: Products include N-oxides and amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is unique due to the presence of both a chloro group and a trifluoromethyl group on a cyclohexyl ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZQYCAFBSSKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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